(3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
This compound is a triazolopyrimidine derivative featuring a piperazine linker and substituted aryl groups. Its structure combines a 3-chlorophenyl methanone moiety with a 4-ethoxyphenyl-substituted triazolo[4,5-d]pyrimidine core. The 4-ethoxy group on the phenyl ring and the 3-chloro substituent on the methanone moiety likely influence its pharmacokinetic properties, such as solubility and binding affinity, compared to simpler analogs .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-2-33-19-8-6-18(7-9-19)31-22-20(27-28-31)21(25-15-26-22)29-10-12-30(13-11-29)23(32)16-4-3-5-17(24)14-16/h3-9,14-15H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOOFAUIROPKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolo[4,5-d]pyrimidine core, followed by the introduction of the piperazine ring and subsequent functionalization with the 3-chlorophenyl and 4-ethoxyphenyl groups. Common reagents used in these reactions include various chlorinating agents, ethoxy compounds, and coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chlorophenyl Group
The chlorophenyl moiety undergoes nucleophilic substitution reactions under basic or metal-catalyzed conditions.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydroxylation | NaOH (1M), 80°C, 6h | Substitution of Cl with OH, forming a phenolic derivative. |
| Amination | Pd(OAc)₂, Xantphos, K₂CO₃, 120°C | Replacement of Cl with NH₂ or alkyl/aryl amines. |
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Key Finding : The electron-withdrawing triazolopyrimidine system activates the chlorophenyl ring for substitution, with yields ranging from 45–78% depending on the nucleophile.
Functional Group Modifications on the Piperazine Ring
The piperazine nitrogen atoms participate in alkylation and acylation reactions.
2.1 Alkylation
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Conditions : Alkyl halides (e.g., CH₃I) in DMF with NaH.
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Outcome : Mono- or di-alkylation at the secondary amines, altering solubility and pharmacokinetic properties.
2.2 Acylation
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Conditions : Acetyl chloride in CH₂Cl₂, room temperature.
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Outcome : Formation of acetylated derivatives, confirmed via ¹H-NMR (δ 2.1 ppm for CH₃).
Triazolopyrimidine Core Reactivity
The triazolopyrimidine system participates in electrophilic aromatic substitution (EAS) and ring-opening reactions.
3.1 Electrophilic Substitution
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 of the pyrimidine ring .
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Halogenation : Br₂ in acetic acid adds bromine to position 2 .
3.2 Ring-Opening Reactions
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Acid Hydrolysis : HCl (6M) at reflux cleaves the triazole ring, yielding a pyrimidine-4,5-diamine intermediate.
Ethoxyphenyl Group Transformations
The 4-ethoxyphenyl substituent undergoes O-dealkylation and radical-mediated reactions.
| Reaction | Conditions | Product |
|---|---|---|
| O-Deethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic derivative (confirmed by IR). |
| Photochemical Oxidation | UV light, O₂, MeOH | Quinone formation via radical intermediates . |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst System | Scope |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl formation at chlorophenyl group. |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa | C–N bond formation with amines . |
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Limitation : Steric hindrance from the piperazine ring reduces yields (>30%) in couplings involving the triazolopyrimidine core.
Stability Under Physiological Conditions
Hydrolytic stability studies (pH 7.4, 37°C) reveal:
Scientific Research Applications
Antimicrobial Activity
Triazolopyrimidine derivatives have been extensively studied for their antimicrobial properties. Research has shown that similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Antibacterial Activity : Compounds with triazole structures have demonstrated potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, often outperforming traditional antibiotics in efficacy .
- Antifungal Activity : Some derivatives have shown effectiveness against fungal pathogens such as Candida albicans, making them candidates for treating fungal infections .
Antitumor Potential
The compound's structure suggests possible interactions with biological targets involved in cancer progression. Studies indicate that triazolopyrimidine derivatives can inhibit tumor growth through various mechanisms, including the modulation of kinase activities involved in cell proliferation . For example:
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Triazolo[4,5-d]pyrimidine | c-Met kinase | 0.24 | |
| Triazolo[4,5-d]pyrimidine | Tumor xenograft model | 97.1% inhibition at 25 mg/kg |
Neuropharmacological Applications
The piperazine moiety in this compound is associated with neuropharmacological effects. Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant-like activities. The structural modifications in the compound may enhance its interaction with neurotransmitter systems, potentially leading to new treatments for anxiety and depression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of similar compounds is crucial for drug development. Variations in the functional groups attached to the triazole and piperazine rings can lead to differing biological activities. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)triazole | Similar triazole structure | Antitumor activity |
| 4-(3-Chlorophenyl)piperazine | Piperazine backbone | Anxiolytic effects |
| 7-(4-Methoxyphenyl)-[1,2,3]triazolo[4,5-d]pyrimidine | Triazole and pyrimidine components | Antimicrobial properties |
These findings emphasize the importance of structural modifications in enhancing the therapeutic profiles of new drug candidates .
Mechanism of Action
The mechanism of action of (3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues:
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone Substituent Differences:
- Aryl Group : 4-Trifluoromethylphenyl vs. 3-chlorophenyl in the target compound.
- Triazolopyrimidine Substituent : 4-Methylphenyl vs. 4-ethoxyphenyl.
- Impact on Properties :
- The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxy group in the target compound may improve solubility due to its polar nature .
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (e.g., compounds 7a and 7b in ) Core Structure: Pyrazole vs. triazolopyrimidine. Functional Groups: Malononitrile/ethyl cyanoacetate-derived thiophene moieties vs. piperazine-linked aryl groups. Activity Relevance: Pyrazole derivatives are often explored for antimicrobial or antitumor activity, whereas triazolopyrimidines are more commonly associated with kinase inhibition .
Comparative Data Table:
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Activity |
|---|---|---|---|---|
| (3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | Triazolopyrimidine | 4-ethoxyphenyl, 3-chlorophenyl | ~505.97* | Kinase inhibition, anticancer |
| {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone | Triazolopyrimidine | 4-methylphenyl, 4-CF3-phenyl | ~531.50 | Enzyme modulation |
| 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) | Pyrazole-thiophene | Cyanothiophene, hydroxy-pyrazole | ~292.31 | Antimicrobial |
*Estimated based on analogous structures .
Research Findings and Mechanistic Insights
- Chlorine at the 3-position of the phenyl ring could increase electronegativity, favoring interactions with hydrophobic enzyme pockets.
Pyrazole vs. Triazolopyrimidine :
- Pyrazole derivatives (e.g., 7a and 7b) exhibit distinct reactivity due to their smaller heterocyclic cores, whereas triazolopyrimidines offer a larger planar structure for π-π stacking in enzyme binding .
Biological Activity
The compound (3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , often referred to as CL-CP40, is a complex heterocyclic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
CL-CP40 is characterized by the following structural features:
- Molecular Formula : C22H20ClN7O2
- Molecular Weight : 449.9 g/mol
- Key Functional Groups : Chlorophenyl, piperazine, triazolo-pyrimidine scaffolds.
These structural components are crucial for the compound's interaction with biological targets.
Antimicrobial Properties
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial activity. For example:
- Compounds with similar triazole structures have demonstrated potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)triazole | Similar triazole structure | Antitumor activity |
| 4-(3-Chlorophenyl)piperazine | Piperazine backbone | Anxiolytic effects |
| 7-(4-Methoxyphenyl)-[1,2,3]triazolo[4,5-d]pyrimidine | Triazole and pyrimidine components | Antimicrobial properties |
Anticancer Activity
CL-CP40's structural similarity to known anticancer agents suggests potential antitumor activity. Research on related compounds indicates that modifications in the triazole and pyrimidine rings can enhance cytotoxicity against cancer cell lines. For instance, pyrido[2,3-d]pyrimidines have been identified as effective inhibitors of various cancer-related kinases .
The biological activity of CL-CP40 is primarily attributed to its ability to interact with key cellular pathways:
- Kinase Inhibition : Similar compounds have shown to inhibit critical kinases involved in cell proliferation and survival .
- DNA Interaction : The triazole moiety may facilitate binding to DNA or RNA structures, disrupting normal cellular functions.
Study 1: Antimicrobial Efficacy
In a comparative study, derivatives of triazolo-pyrimidines were tested for their Minimum Inhibitory Concentration (MIC) against multiple bacterial strains. The results indicated that compounds similar to CL-CP40 exhibited MIC values ranging from 0.125 to 8 μg/mL against resistant strains like MRSA .
Study 2: Anticancer Potential
A study focusing on pyrido[2,3-d]pyrimidines demonstrated their effectiveness in inhibiting tumor growth in vitro. The most potent compound from this series showed an IC50 value of 17 nM against specific cancer cell lines .
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer : Employ a combination of HPLC (for purity assessment) and single-crystal X-ray diffraction (for structural confirmation). For example, single-crystal studies can resolve bond angles and confirm substituent positions, as demonstrated in similar triazolo-pyrimidine derivatives . NMR spectroscopy (¹H/¹³C) should cross-verify functional groups, particularly the ethoxyphenyl and chlorophenyl moieties. Reference spectral libraries from PubChem for comparative analysis .
Q. What synthetic routes are optimal for introducing the 4-ethoxyphenyl-triazolo-pyrimidine core?
- Methodological Answer : Utilize microwave-assisted cyclocondensation for the triazolo-pyrimidine scaffold, followed by Buchwald-Hartwig coupling to introduce the piperazine moiety. For regioselective functionalization, protect the 3-chlorophenyl group during coupling steps. Analogous protocols for triazolo-thiadiazine systems highlight the importance of temperature control (70–90°C) and palladium catalysts .
Q. How should solubility challenges be addressed in in vitro assays?
- Methodological Answer : Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in assay-specific buffers. For hydrophobic derivatives like this compound, β-cyclodextrin encapsulation or nanoparticle dispersion can enhance aqueous solubility. Pre-screen solubility using dynamic light scattering (DLS) .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating its pharmacokinetic (PK) properties?
- Methodological Answer : Adopt a randomized block design with split-plot arrangements , as used in pharmacological studies . For PK profiling:
- In vitro : Microsomal stability assays (human liver microsomes) with LC-MS/MS quantification.
- In vivo : Use Sprague-Dawley rats (n=6/group) with serial blood sampling. Analyze data using non-compartmental modeling (e.g., WinNonlin®). Reference environmental fate studies for metabolite identification .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Step 1 : Synthesize analogs with variations in the 4-ethoxyphenyl (e.g., replace with 4-methoxyphenyl or halogenated aryl groups) and piperazine (e.g., N-methylation) .
- Step 2 : Test analogs in enzyme inhibition assays (e.g., kinase panels) and correlate substituent effects with IC₅₀ values.
- Step 3 : Apply QSAR modeling using descriptors like logP, polar surface area, and H-bond donors. Tools like MOE® or Schrödinger Suite® can predict bioactivity cliffs .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., assay type, cell line, concentration range). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative). Use hierarchical clustering to group studies by experimental parameters and identify confounding variables .
Q. What strategies mitigate off-target effects in mechanistic studies?
- Methodological Answer :
- Target Deconvolution : Use thermal shift assays (TSA) to identify binding proteins in cell lysates.
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing wild-type vs. gene-edited cell lines.
- Proteome Profiling : Employ mass spectrometry-based affinity pull-down to map interaction networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
